molecular formula C12H16ClF2N B2847690 2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2155855-07-3

2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B2847690
CAS No.: 2155855-07-3
M. Wt: 247.71
InChI Key: XMKIDYHWMBMAMZ-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is an organic compound with the molecular formula C12H15F2N·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzyl halide and the pyrrolidine intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool compound in biological studies to investigate the effects of difluorophenyl-containing molecules on biological systems.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with molecular targets in biological systems. The difluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties by influencing its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
  • 2-[(3,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
  • 2-[(2,5-Difluorophenyl)methyl]-2-ethylpyrrolidine hydrochloride

Uniqueness

2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms in the 2,5-positions of the phenyl ring can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for the development of new chemical entities with improved properties.

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c1-12(5-2-6-15-12)8-9-7-10(13)3-4-11(9)14;/h3-4,7,15H,2,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKIDYHWMBMAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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